2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate: is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of a trifluoroethyl group and a carbamate linkage attached to a 3-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate typically involves the reaction of 3-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbamate group to an amine.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed:
- Oxidized derivatives of the carbamate.
- Reduced amine products.
- Substituted carbamate derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: 2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate is used as a building block in organic synthesis. Its unique trifluoroethyl group imparts distinct chemical properties, making it valuable in the development of novel compounds .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a useful moiety in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The carbamate linkage can undergo hydrolysis, releasing the active 3-methylphenyl moiety, which can interact with biological targets .
Comparison with Similar Compounds
- 2,2,2-Trifluoroethyl N-(2-methylphenyl)carbamate
- 2,2,2-Trifluoroethyl N-(3-fluoro-4-methylphenyl)carbamate
- 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate
Uniqueness: 2,2,2-Trifluoroethyl N-(3-methylphenyl)carbamate is unique due to the specific positioning of the trifluoroethyl group and the 3-methylphenyl ring. This configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-7-3-2-4-8(5-7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLJEFXWCQWLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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